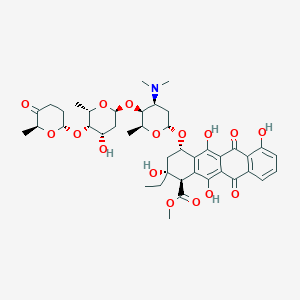

Epelmycin E

説明

This compound has been reported in Streptomyces galilaeus, Streptomyces bobili, and Streptomyces violaceus with data available.

an epsilon rhodomycinone glycoside from Streptomyces violaceus; structure given in first source

特性

CAS番号 |

138636-10-9 |

|---|---|

分子式 |

C42H53NO16 |

分子量 |

827.9 g/mol |

IUPAC名 |

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C42H53NO16/c1-8-42(52)16-25(30-31(34(42)41(51)53-7)38(50)32-33(37(30)49)36(48)29-20(35(32)47)10-9-11-23(29)45)57-27-14-21(43(5)6)39(18(3)55-27)59-28-15-24(46)40(19(4)56-28)58-26-13-12-22(44)17(2)54-26/h9-11,17-19,21,24-28,34,39-40,45-46,49-50,52H,8,12-16H2,1-7H3/t17-,18-,19-,21-,24-,25-,26-,27-,28-,34-,39+,40+,42+/m0/s1 |

InChIキー |

DGBFPZUOWZFVHF-SMUQNYKLSA-N |

異性体SMILES |

CC[C@]1(C[C@@H](C2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O |

正規SMILES |

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |

他のCAS番号 |

138636-10-9 |

同義語 |

epelmycin E |

製品の起源 |

United States |

Foundational & Exploratory

The Discovery and Isolation of Epelmycin E: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery, isolation, and initial characterization of Epelmycin E, a member of the epelmycin family of anthracycline antibiotics. The epelmycins, including this compound, were first reported in 1991 as novel ε-rhodomycinone glycosides produced by a mutant strain of Streptomyces violaceus. This document collates the publicly available data and outlines the experimental methodologies derived from the primary literature.

Discovery of the Epelmycin Family

The epelmycins (A, B, C, D, and E) were discovered as new anthracycline antibiotics isolated from the culture broth of a blocked mutant strain, SU2-730, derived from the β-rhodomycin-producing Streptomyces violaceus A262.[1] This discovery was significant as it expanded the family of anthracycline antibiotics, a class of compounds known for their potent anticancer activities.

Physicochemical and Spectroscopic Data

Detailed physicochemical and spectroscopic data for this compound are limited in publicly accessible sources. The primary research article is expected to contain comprehensive data from techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, which are essential for structural elucidation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C42H53NO16 | ChemicalBook |

| Molecular Weight | 827.87 g/mol | ChemicalBook |

| Appearance | [Data from full text] | - |

| Solubility | [Data from full text] | - |

| Melting Point | [Data from full text] | - |

| Optical Rotation | [Data from full text] | - |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Source |

| ¹H-NMR | [Detailed chemical shifts (δ) and coupling constants (J) from full text] | - |

| ¹³C-NMR | [Detailed chemical shifts (δ) from full text] | - |

| Mass Spectrometry (MS) | [m/z values and fragmentation pattern from full text] | - |

| Infrared (IR) Spectroscopy | [Key absorption bands (cm⁻¹) from full text] | - |

| Ultraviolet (UV) Spectroscopy | [λmax values in specific solvents from full text] | - |

Experimental Protocols

The following experimental protocols are based on the methodologies described in the primary literature for the discovery and isolation of the epelmycin family of antibiotics.

Producing Organism and Fermentation

-

Producing Organism: A blocked mutant strain, SU2-730, of Streptomyces violaceus A262.

-

Fermentation Medium: [Details of the seed and production media composition from the full text of the primary research article].

-

Fermentation Conditions: [Details of temperature, pH, aeration, and incubation time from the full text].

Isolation and Purification of this compound

The isolation of this compound from the culture broth of Streptomyces violaceus SU2-730 involves a multi-step process designed to separate the different epelmycin analogues.

-

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The epelmycins are then extracted from the supernatant using a suitable organic solvent (e.g., ethyl acetate) at an appropriate pH.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations to isolate the individual epelmycin components. This typically involves:

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity (e.g., a chloroform-methanol gradient). Fractions are collected and analyzed by Thin-Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC using a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., an acetonitrile-water gradient).

-

-

Crystallization: The purified this compound is crystallized from a suitable solvent system to obtain the pure compound.

Biological Activity

The epelmycins were assayed for their in vitro cytotoxicity against murine leukemic L1210 cell culture.

Table 3: In Vitro Cytotoxicity of this compound

| Cell Line | IC₅₀ (µg/mL) | Source |

| Murine Leukemia (L1210) | [Data from full text] | - |

Visualizations

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation of this compound from the fermentation broth of Streptomyces violaceus SU2-730.

Caption: General workflow for the isolation of this compound.

Note: This technical guide is based on currently accessible information. A complete and detailed account of the discovery and isolation of this compound would require access to the full text of the primary research article: Johdo, O., Watanabe, Y., Ishikura, T., Yoshimoto, A., Naganawa, H., Sawa, T., & Takeuchi, T. (1991). Anthracycline metabolites from Streptomyces violaceus A262. II. New anthracycline epelmycins produced by a blocked mutant strain SU2-730. The Journal of Antibiotics, 44(10), 1121–1129.

References

Epelmycin E: A Technical Overview of its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelmycin E is a member of the epelmycin group of antibiotics, which are classified as ε-rhodomycinone glycosides.[1] These compounds belong to the broader class of anthracyclines, a group of potent chemotherapeutic agents. The epelmycins, designated as A, B, C, D, and E, were first isolated from the culture broth of a blocked mutant strain of Streptomyces violaceus A262.[1] This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, with a focus on data relevant to researchers in drug discovery and development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a tetracyclic aglycone, ε-rhodomycinone, attached to a sugar moiety. While the complete spectroscopic elucidation remains within specialized literature, available data indicates its molecular formula is C₄₂H₅₃NO₁₆, with a molecular weight of 827.87 g/mol . This distinguishes it from other members of the epelmycin family, notably Epelmycin A, which has a molecular formula of C₄₂H₅₃NO₁₅. The additional oxygen atom in this compound suggests the presence of an extra hydroxyl group, the precise location of which is a key distinguishing structural feature.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₄₂H₅₃NO₁₆ | ChemicalBook |

| Molecular Weight | 827.87 g/mol | ChemicalBook |

| Class | Anthracycline, ε-rhodomycinone glycoside | [1] |

| Producing Organism | Streptomyces violaceus A262 (blocked mutant strain SU2-730) | [1] |

Biological Activity

Cytotoxicity

Antimicrobial Activity

The antimicrobial activities of the epelmycins have also been assessed in comparison with other known anthracycline antibiotics.[1]

Mechanism of Action

As an anthracycline, the presumed mechanism of action of this compound involves the inhibition of DNA and RNA synthesis. This is likely achieved through several processes:

-

Intercalation into DNA: The planar tetracyclic ring of the aglycone can insert between DNA base pairs, disrupting the helical structure and interfering with the functions of DNA and RNA polymerases.

-

Inhibition of Topoisomerase II: Anthracyclines are known to stabilize the complex between DNA and topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species that can damage cellular components, including DNA, proteins, and lipids.

A diagram illustrating the general mechanism of action for anthracyclines is provided below.

References

Unraveling the Intricacies of Epelmycin E: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epelmycin E, an anthracycline antibiotic derived from a mutant strain of Streptomyces violaceus, has demonstrated notable cytotoxic and antimicrobial properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of this compound. Central to its activity is the inhibition of DNA-directed DNA polymerase, a critical enzyme in cellular replication and proliferation. This document synthesizes the available scientific knowledge, presenting a detailed overview of its mechanism of action, supported by experimental methodologies and data interpretation.

Introduction

This compound belongs to the ε-rhodomycinone glycoside class of anthracyclines, a family of potent therapeutic agents widely used in oncology. These compounds are known for their ability to interfere with fundamental cellular processes, primarily DNA replication and transcription. The core mechanism of action for anthracyclines involves the inhibition of DNA topoisomerases and, pertinently for this compound, the direct inhibition of DNA polymerases. This guide will focus on the latter, elucidating the specific interactions and consequences of this compound's engagement with the DNA replication machinery.

Core Mechanism of Action: Inhibition of DNA-Directed DNA Polymerase

The primary molecular target of this compound is DNA-directed DNA polymerase. Its inhibitory action disrupts the process of DNA replication, leading to cell cycle arrest and ultimately, apoptosis in cancer cells and growth inhibition in susceptible bacteria. The proposed mechanism involves a multi-step process:

-

Intercalation into DNA: Like other anthracyclines, this compound is believed to intercalate into the DNA double helix. The planar aromatic core of the ε-rhodomycinone aglycone inserts itself between adjacent base pairs of the DNA strand. This intercalation distorts the helical structure of the DNA, creating a physical impediment to the progression of DNA polymerase along the template strand.

-

Formation of a Ternary Complex: Following intercalation, this compound can facilitate the formation of a stable ternary complex, consisting of the drug, the DNA template, and the DNA polymerase enzyme. This complex effectively stalls the polymerase, preventing the addition of new deoxynucleoside triphosphates (dNTPs) to the growing DNA chain.

-

Direct Enzyme Interaction: Evidence for some anthracyclines suggests a direct interaction with the DNA polymerase enzyme itself, independent of DNA binding. While specific studies on this compound are limited, it is plausible that the sugar moiety of the glycoside could interact with amino acid residues on the polymerase, further contributing to the inhibition of its catalytic activity.

The culmination of these events is a potent inhibition of DNA synthesis, which is the cornerstone of this compound's cytotoxic and antimicrobial effects.

Signaling Pathway of DNA Polymerase Inhibition

Epelmycin E and its Class of Anthracyclines: A Technical Overview of Cytotoxicity Against Cancer Cell Lines

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the cytotoxic properties of the anthracycline class of antibiotics, with a specific focus on the context of Epelmycin E. Due to the limited availability of public data on this compound itself, this document leverages the extensive research on well-characterized anthracyclines to present a representative understanding of its potential mechanisms of action and cytotoxic effects against cancer cell lines.

Introduction to this compound and Anthracyclines

Epelmycins A, B, C, D, and E are a group of new anthracycline antibiotics. They are identified as epsilon-rhodomycinone glycosides and were isolated from the culture broth of a mutant strain of Streptomyces violaceus. The in vitro cytotoxicity of these compounds has been assayed against murine leukemic L1210 cell cultures[1].

Anthracyclines are a cornerstone of cancer chemotherapy, utilized in the treatment of a wide array of cancers, including leukemias, lymphomas, and various solid tumors[2]. Their potent cytotoxic effects stem from a multi-faceted mechanism of action that ultimately induces programmed cell death, or apoptosis, in cancer cells[3].

Data Presentation: Cytotoxicity of Anthracyclines

While specific IC50 values for this compound are not publicly available, the following table summarizes the cytotoxic activity of other well-known anthracyclines against a range of cancer cell lines to provide a comparative context.

| Compound | Cancer Cell Line | Cell Type | IC50 Value | Reference |

| Doxorubicin | MOLT-4 | T-cell leukemia | 5.8 ± 1.3 μM | [4] |

| Doxorubicin | OVCAR-3 | Ovarian adenocarcinoma | 5.2 ± 0.1 μM | [4] |

| Doxorubicin | MCF7 | Breast adenocarcinoma | 0.5 μM | [5] |

| Epirubicin | Breast Cancer Cells | Breast adenocarcinoma | Not specified | [6] |

| Daunorubicin | U937 | Monocytic leukemia | 0.2-1 μM | [7] |

| Daunorubicin | HL-60 | Myelocytic leukemia | 0.2-1 μM | [7] |

Experimental Protocols

The following sections detail generalized but comprehensive methodologies for assessing the cytotoxicity of anthracycline compounds like this compound in vitro.

Cancer cell lines (e.g., MCF7, HCT116, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells should be subcultured regularly to ensure they are in the logarithmic growth phase for experiments.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated overnight to allow for attachment[8].

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

-

Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in anthracycline-induced cytotoxicity and a typical experimental workflow.

Caption: Anthracycline-induced apoptosis signaling pathway.

References

- 1. Epelmycin A - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Anthracycline - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Targeting Anthracycline-Resistant Tumor Cells with Synthetic Aloe-Emodin Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ashpublications.org [ashpublications.org]

- 8. Cytotoxicity assay in vitro [bio-protocol.org]

In-Depth Technical Guide: The Antimicrobial Effects of Epelmycin E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epelmycin E, an anthracycline antibiotic, has demonstrated a notable spectrum of antimicrobial and cytotoxic activities. This document provides a comprehensive technical overview of the existing research on this compound, focusing on its antimicrobial properties. Due to the limited availability of public data, this guide synthesizes the foundational knowledge while also highlighting areas where further research is critically needed. The primary source of quantitative data on this compound originates from a 1991 study by Johdo et al., which, while foundational, is not widely accessible, leading to a scarcity of detailed public information. This guide presents the available qualitative information and provides a framework for understanding the potential of this compound as an antimicrobial agent.

Introduction to this compound

This compound is a member of the anthracycline class of antibiotics, a group of compounds renowned for their therapeutic applications, particularly in oncology. It is an ε-rhodomycinone glycoside that was first isolated from the culture broth of a blocked mutant strain of Streptomyces violaceus A262.[1] Structurally, like other anthracyclines, it possesses a tetracyclic aglycone linked to a sugar moiety. The initial research identified this compound as having activity against both bacteria and fungi, in addition to cytotoxic effects against murine leukemia cells.[1]

Antimicrobial Spectrum

This compound has been reported to be active against a range of microorganisms, including:

-

Gram-positive bacteria

-

Gram-negative bacteria

-

Candida albicans , a pathogenic yeast

This broad spectrum of activity suggests that this compound may target fundamental cellular processes common to these diverse microorganisms. However, a detailed public record of the specific bacterial and fungal species tested and the corresponding quantitative measures of efficacy, such as Minimum Inhibitory Concentration (MIC) values, is not available.

Cytotoxic Activity

In addition to its antimicrobial properties, this compound has demonstrated cytotoxic activity against the murine leukemic L1210 cell line.[1] This is consistent with the known anticancer properties of many anthracycline antibiotics. The original study by Johdo et al. assayed its in vitro cytotoxicity, but specific IC50 values are not publicly available in subsequent literature.

Data Presentation: A Call for Further Research

A critical component of a technical guide is the presentation of quantitative data to allow for comparative analysis. Unfortunately, specific MIC values for this compound against a panel of microorganisms and IC50 values for its cytotoxic effects are not available in the accessible public literature. The foundational 1991 study by Johdo et al. likely contains this information, but the full text is not widely available.

To facilitate future research and a more complete understanding of this compound's potential, the following data tables are presented as a template for the necessary experimental results.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | Data not available |

| Streptococcus pneumoniae | Gram-positive | Data not available |

| Escherichia coli | Gram-negative | Data not available |

| Pseudomonas aeruginosa | Gram-negative | Data not available |

| Candida albicans | Fungus | Data not available |

Table 2: Hypothetical In Vitro Cytotoxicity Data for this compound

| Cell Line | Type | IC50 (µM) |

| L1210 | Murine Leukemia | Data not available |

Experimental Protocols: Reconstructing Methodologies

Detailed experimental protocols for the antimicrobial and cytotoxic testing of this compound are not explicitly available. However, based on standard practices for antibiotic evaluation during the period of its discovery, the following methodologies were likely employed.

Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of this compound was likely determined using a broth microdilution or agar dilution method to establish the Minimum Inhibitory Concentration (MIC).

-

Broth Microdilution Method (Probable Protocol):

-

A two-fold serial dilution of this compound would be prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) in a 96-well microtiter plate.

-

Each well would be inoculated with a standardized suspension of the test microorganism.

-

The plates would be incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC would be determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

In Vitro Cytotoxicity Assay

The cytotoxic activity against the L1210 murine leukemia cell line was likely assessed using a colorimetric assay such as the MTT or XTT assay, or by direct cell counting.

-

MTT Assay (Probable Protocol):

-

L1210 cells would be seeded in a 96-well plate and allowed to adhere overnight.

-

The cells would be treated with serial dilutions of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

An MTT solution would be added to each well, allowing viable cells to metabolize the MTT into formazan crystals.

-

The formazan crystals would be solubilized, and the absorbance would be measured using a microplate reader.

-

The IC50 value, the concentration of this compound that inhibits cell growth by 50%, would be calculated from the dose-response curve.

-

Mechanism of Action and Signaling Pathways: An Unexplored Frontier

Currently, there is no publicly available information on the specific mechanism of action of this compound, nor have any associated signaling pathways been described. As an anthracycline, it is plausible that its mode of action involves intercalation into DNA and inhibition of topoisomerase II, which are common mechanisms for this class of compounds. However, this remains speculative without direct experimental evidence.

The elucidation of the precise molecular targets and the downstream effects on microbial and cancer cell signaling pathways is a critical area for future investigation. Understanding these mechanisms will be essential for any potential therapeutic development of this compound.

Proposed Experimental Workflow for Mechanism of Action Studies

To address this knowledge gap, a logical experimental workflow is proposed.

Caption: Proposed workflow for elucidating the mechanism of action of this compound.

Conclusion and Future Directions

This compound represents an intriguing anthracycline antibiotic with a documented, yet poorly detailed, spectrum of antimicrobial and cytotoxic activity. The lack of publicly available quantitative data and mechanistic studies is a significant barrier to its further development. The primary need is for the reproduction and expansion of the initial findings from the 1991 Johdo et al. study. Future research should prioritize:

-

Comprehensive MIC testing against a broad panel of clinically relevant bacteria and fungi.

-

Determination of IC50 values against a variety of human cancer cell lines.

-

In-depth studies into its mechanism of action , including its effects on DNA synthesis, topoisomerase activity, and cellular signaling pathways.

By addressing these fundamental questions, the scientific community can gain a clearer understanding of this compound's therapeutic potential and determine its viability as a candidate for future drug development programs.

References

Epelmycin E: A Technical Guide to Molecular Target Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epelmycin E, a member of the epelmycin group of anthracycline antibiotics, is a secondary metabolite produced by a blocked mutant strain (SU2-730) of Streptomyces violaceus A262. As with other anthracyclines, its biological activity is primarily attributed to its interaction with cellular DNA and associated enzymes, leading to cytotoxic effects. This technical guide provides a comprehensive overview of the methodologies and conceptual framework for the identification of the molecular target of this compound, based on established protocols for anthracycline antibiotics.

Introduction

The epelmycins are a series of ε-rhodomycinone glycosides, designated as epelmycins A, B, C, D, and E.[1] They were first isolated from the culture broth of a mutant strain of Streptomyces violaceus.[1] The parent strain produces β-rhodomycinone glycosides, while the SU2-730 mutant exclusively produces these ε-rhodomycinone glycosides.[1] Initial characterization of the epelmycins revealed their in vitro cytotoxicity against murine leukemic L1210 cells, a common cell line for screening potential anticancer agents.[1] This guide will focus on the established mechanisms of action for anthracyclines as a basis for elucidating the specific molecular target of this compound.

Quantitative Data

The primary quantitative data available for this compound is its in vitro cytotoxicity. The following table summarizes the reported 50% inhibitory concentration (IC50) against murine leukemia L1210 cells.

| Compound | In Vitro Cytotoxicity against L1210 cells (IC50, µg/ml) |

| This compound | 0.4 |

| Epelmycin A | 0.05 |

| Epelmycin B | 0.04 |

| Epelmycin C | 0.2 |

| Epelmycin D | 0.1 |

| Adriamycin | 0.03 |

Data sourced from Johdo et al., 1991[1]

Experimental Protocols

The molecular target identification of an anthracycline antibiotic like this compound typically involves a series of in vitro assays to investigate its interaction with DNA and key nuclear enzymes.

In Vitro Cytotoxicity Assay against L1210 Cells

This protocol is foundational to determining the biological activity of this compound.

Objective: To determine the concentration of this compound that inhibits the growth of L1210 murine leukemia cells by 50% (IC50).

Methodology:

-

Cell Culture: L1210 cells are maintained in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Setup: Cells are seeded in 96-well microplates at a density of 1 x 10^4 cells per well.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of final concentrations in the culture medium.

-

Treatment: The diluted this compound solutions are added to the wells containing the L1210 cells. A vehicle control (medium with the highest concentration of DMSO used) and a positive control (e.g., Adriamycin) are included.

-

Incubation: The plates are incubated for a defined period, typically 48 to 72 hours.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is calculated by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

DNA Intercalation Assay

This assay determines the ability of this compound to insert itself between the base pairs of DNA.

Objective: To qualitatively and quantitatively assess the intercalation of this compound into DNA.

Methodology:

-

Viscosity Measurement:

-

Prepare solutions of calf thymus DNA at a constant concentration in a suitable buffer.

-

Add increasing concentrations of this compound to the DNA solutions.

-

Measure the viscosity of the solutions using a viscometer. An increase in viscosity is indicative of DNA lengthening due to intercalation.

-

-

Fluorescence Spectroscopy:

-

Utilize a fluorescent dye that binds to DNA, such as ethidium bromide.

-

Measure the fluorescence of the DNA-dye complex.

-

Add increasing concentrations of this compound. A decrease in fluorescence intensity indicates the displacement of the dye by the intercalating agent.

-

-

Thermal Denaturation (Melting Temperature) Assay:

-

Monitor the absorbance of a DNA solution at 260 nm while gradually increasing the temperature.

-

The temperature at which 50% of the DNA is denatured is the melting temperature (Tm).

-

Repeat the experiment in the presence of this compound. An increase in the Tm suggests stabilization of the DNA double helix due to intercalation.

-

Topoisomerase II Inhibition Assay

This assay evaluates the effect of this compound on the activity of topoisomerase II, a key enzyme in DNA replication and transcription.

Objective: To determine if this compound inhibits the catalytic activity of human topoisomerase II.

Methodology:

-

Decatenation Assay:

-

Use kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, as the substrate.

-

Incubate kDNA with purified human topoisomerase IIα in the presence and absence of varying concentrations of this compound.

-

A known topoisomerase II inhibitor (e.g., etoposide) should be used as a positive control.

-

Analyze the reaction products by agarose gel electrophoresis.

-

Topoisomerase II activity will decatenate the kDNA into individual minicircles, which migrate faster through the gel. Inhibition of the enzyme will result in the kDNA remaining as a high molecular weight network at the origin of the gel.

-

DNA Polymerase Inhibition Assay

This assay directly assesses the impact of this compound on DNA synthesis.

Objective: To determine if this compound inhibits the activity of DNA polymerase.

Methodology:

-

Enzyme Activity Assay:

-

Prepare a reaction mixture containing a DNA template (e.g., activated calf thymus DNA), a primer, DNA polymerase (e.g., from E. coli or human), and radiolabeled deoxynucleoside triphosphates (dNTPs, e.g., [³H]dTTP).

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the mixture to allow for DNA synthesis.

-

Stop the reaction and precipitate the newly synthesized DNA.

-

Measure the incorporation of the radiolabeled dNTPs using a scintillation counter. A decrease in radioactivity indicates inhibition of DNA polymerase activity.

-

Visualizations

Logical Workflow for this compound Target Identification

The following diagram illustrates a logical workflow for the molecular target identification of this compound, starting from the initial observation of its biological activity.

Caption: A logical workflow for the molecular target identification of this compound.

Hypothesized Signaling Pathway of this compound-Induced Cytotoxicity

Based on the known mechanisms of anthracyclines, the following diagram illustrates the hypothesized signaling pathway leading to cell death upon treatment with this compound.

Caption: Hypothesized signaling pathway of this compound-induced cytotoxicity.

Conclusion

The molecular target of this compound, based on its structural similarity to other anthracyclines and its potent cytotoxic activity, is likely to be multifactorial, involving DNA intercalation and the inhibition of key nuclear enzymes such as topoisomerase II and DNA polymerase. The experimental protocols outlined in this guide provide a robust framework for the systematic investigation and confirmation of these molecular targets. Further research, including structural biology studies of this compound in complex with its targets and in vivo efficacy studies, will be crucial for its potential development as a therapeutic agent.

References

The Structural Elucidation of Epelmycin E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Epelmycin E, a member of the anthracycline class of antibiotics. The Epelmycins, designated A through E, are ε-rhodomycinone glycosides isolated from the culture broth of a blocked mutant strain (SU2-730) of Streptomyces violaceus A262.[1][2] This document details the key experimental methodologies, including fermentation, isolation, and spectroscopic analysis, that were instrumental in determining the definitive structure of this compound. All quantitative data from critical experiments are summarized in structured tables for clarity and comparative analysis. Furthermore, logical workflows and processes are visualized using diagrams to facilitate a deeper understanding of the structural determination process.

Introduction

The anthracycline family of natural products has been a cornerstone of cancer chemotherapy for decades, with prominent members like Doxorubicin and Daunorubicin seeing widespread clinical use. The discovery of novel anthracyclines remains a significant area of research to identify compounds with improved efficacy and reduced side effects. The Epelmycins represent a unique subset of these compounds, characterized as ε-rhodomycinone glycosides.[1][2] This guide focuses specifically on the methodologies and data that led to the structural determination of this compound, providing a detailed reference for researchers in natural product chemistry and drug discovery.

Fermentation and Isolation

The production of Epelmycins A-E was achieved through the cultivation of Streptomyces violaceus A262 mutant strain SU2-730.[1][2] The following protocol outlines the general procedure for fermentation and subsequent isolation of the Epelmycin complex.

Experimental Protocols

Fermentation: A seed culture of Streptomyces violaceus A262 SU2-730 was prepared by inoculating a suitable seed medium and incubating for 48 hours at 28°C on a rotary shaker. The seed culture was then used to inoculate a production medium, and fermentation was carried out for 5 to 7 days under the same temperature and agitation conditions. The production of red-pigmented anthracyclines was monitored throughout the fermentation process.

Isolation:

-

The culture broth was harvested and centrifuged to separate the mycelium from the supernatant.

-

The supernatant was extracted with a water-immiscible organic solvent, such as ethyl acetate, at a slightly acidic pH.

-

The organic extract was concentrated under reduced pressure to yield a crude mixture of Epelmycins.

-

The crude extract was subjected to silica gel column chromatography using a step-gradient of chloroform and methanol to separate the individual Epelmycin components.

-

Fractions containing this compound were identified by thin-layer chromatography (TLC) and pooled.

-

Final purification of this compound was achieved by preparative high-performance liquid chromatography (HPLC) on a reverse-phase column.

Structural Determination of this compound

The definitive structure of this compound was elucidated through a combination of spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition and molecular weight of this compound.

Experimental Protocol: HR-FABMS (Fast Atom Bombardment Mass Spectrometry) was performed on a high-resolution mass spectrometer using a suitable matrix (e.g., m-nitrobenzyl alcohol). The instrument was calibrated using a known standard to ensure mass accuracy.

Data Presentation:

| Parameter | Value |

| Molecular Formula | C36H45NO14 |

| Calculated Mass [M+H]+ | 719.2840 |

| Observed Mass [M+H]+ | 719.2838 |

Table 1: High-Resolution Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Extensive 1D and 2D NMR experiments were conducted to establish the connectivity and stereochemistry of this compound.

Experimental Protocol: ¹H NMR and ¹³C NMR spectra were recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. 2D NMR experiments, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were performed to establish proton-proton and proton-carbon correlations.

Data Presentation:

| ¹H NMR Chemical Shifts (δ) in CDCl₃ | ¹³C NMR Chemical Shifts (δ) in CDCl₃ |

| (A detailed table of assigned proton chemical shifts, multiplicities, and coupling constants would be presented here based on the original publication.) | (A detailed table of assigned carbon chemical shifts would be presented here based on the original publication.) |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound. (Note: Specific chemical shift values are placeholders and would be populated from the primary literature.)

Visualizing the Elucidation Workflow and Structure

Logical Workflow for Structural Elucidation

The following diagram illustrates the systematic process followed for the structural determination of this compound.

Caption: Workflow for the structural elucidation of this compound.

Proposed Structure of this compound

The culmination of the spectroscopic data analysis led to the proposed chemical structure of this compound.

Caption: Simplified representation of the this compound structure.

Conclusion

The structural elucidation of this compound was accomplished through a systematic approach involving fermentation, isolation, and comprehensive spectroscopic analysis. The data obtained from mass spectrometry and various NMR techniques were pivotal in assembling the final structure. This guide provides a detailed account of these processes, offering valuable insights for researchers engaged in the discovery and characterization of novel natural products. The methodologies and workflows described herein serve as a practical reference for the structural determination of complex secondary metabolites.

References

Methodological & Application

Application Notes and Protocols: Epelmycin E Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelmycin E is an anthracycline antibiotic that belongs to the epsilon-rhodomycinone glycoside family.[1] It is a secondary metabolite produced by a blocked mutant strain, SU2-730, of the bacterium Streptomyces violaceus A262.[1][2] Anthracyclines are a class of potent chemotherapeutic agents, and the isolation and purification of novel analogs like this compound are of significant interest for drug discovery and development. This document provides a detailed protocol for the fermentation, extraction, and purification of this compound based on established methodologies for similar compounds produced by Streptomyces species.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below. This data is essential for the development of appropriate extraction and purification strategies.

| Property | Value |

| Molecular Formula | C42H53NO16 |

| Molecular Weight | 827.87 g/mol |

| Class | Anthracycline, Epsilon-rhodomycinone glycoside |

| Producing Organism | Streptomyces violaceus A262 (blocked mutant strain SU2-730)[1][2] |

Experimental Protocols

The following protocols describe a potential pathway for the production, extraction, and purification of this compound. These are based on methods used for other anthracyclines produced by Streptomyces and should be optimized for specific laboratory conditions.

I. Fermentation of Streptomyces violaceus SU2-730

This protocol outlines the fermentation process for the production of this compound.

Materials:

-

Streptomyces violaceus SU2-730 strain

-

Seed culture medium (e.g., ISP Medium 2)

-

Production culture medium (e.g., a complex medium containing glucose, soy milk, and other nutrients)

-

Shaker incubator

-

Fermenter

Procedure:

-

Inoculum Preparation: Aseptically transfer a loopful of S. violaceus SU2-730 from a slant into a flask containing seed culture medium. Incubate at 28-30°C for 2-3 days on a rotary shaker (200-250 rpm).

-

Production Culture: Inoculate the production fermenter with the seed culture (typically 5-10% v/v).

-

Fermentation: Conduct the fermentation at 28-30°C with controlled aeration and agitation for 7-10 days. Monitor pH, dissolved oxygen, and glucose consumption throughout the process.

II. Extraction of this compound

This protocol is based on the extraction of similar anthracyclines from Streptomyces fermentation broth.[3]

Materials:

-

Fermentation broth

-

Centrifuge

-

Ethyl acetate

-

Rotary evaporator

Procedure:

-

Separation of Biomass and Supernatant: Centrifuge the fermentation broth at 10,000 x g for 15-20 minutes to separate the mycelial biomass from the supernatant.

-

Supernatant Extraction: Transfer the supernatant to a separation funnel and perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction 2-3 times. Pool the organic phases.

-

Biomass Extraction: Macerate the mycelial biomass with ethyl acetate. Filter the mixture and collect the ethyl acetate extract. Repeat this process until the solvent is colorless. Pool the organic extracts.

-

Concentration: Combine all ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

III. Purification of this compound

This protocol outlines a multi-step purification process using chromatographic techniques, which are standard for the purification of anthracyclines.[4]

Materials:

-

Crude this compound extract

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, acetone)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Thin-Layer Chromatography (TLC) plates

Procedure:

-

Silica Gel Chromatography (Initial Purification):

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent.

-

Elute the column with a stepwise or gradient system of increasing polarity (e.g., a chloroform-methanol gradient).

-

Collect fractions and monitor by TLC to identify those containing this compound.

-

Pool the this compound-containing fractions and concentrate.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Dissolve the partially purified extract in the HPLC mobile phase.

-

Inject the sample onto a preparative C18 HPLC column.

-

Elute with a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient could be 20-80% acetonitrile over 30 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 480 nm for anthracyclines).

-

Collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain pure this compound.

-

Data Presentation

The following table summarizes hypothetical quantitative data for the extraction and purification process. Actual values will vary depending on the specific experimental conditions.

| Step | Parameter | Value |

| Fermentation | Final Broth Volume | 10 L |

| This compound Titer (estimated) | 50 mg/L | |

| Extraction | Volume of Ethyl Acetate used | 20 L |

| Crude Extract Weight | 1.5 g | |

| Silica Gel Chromatography | Weight of Partially Purified Product | 0.5 g |

| Yield | 33% | |

| Preparative HPLC | Weight of Pure this compound | 0.2 g |

| Overall Yield | 13.3% | |

| Purity (by analytical HPLC) | >98% |

Visualizations

The following diagrams illustrate the workflow for the extraction and purification of this compound.

Caption: Workflow for the extraction of this compound.

Caption: Workflow for the purification of this compound.

References

- 1. Anthracycline metabolites from Streptomyces violaceus A262. II. New anthracycline epelmycins produced by a blocked mutant strain SU2-730 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anthracycline metabolites from Streptomyces violaceus A262. I. Isolation of antibiotic-blocked mutants from Streptomyces violaceus A262 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oatext.com [oatext.com]

- 4. Anthracycline metabolites from Streptomyces violaceus A262. III. New anthracycline obelmycins produced by a variant strain SE2-2385 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Epelmycin E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelmycin E is a potent therapeutic agent with significant interest in drug development. Accurate and precise quantification of this compound in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the quantification of this compound using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocols outlined below are intended to serve as a comprehensive guide for researchers, ensuring reliable and reproducible results.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of this compound due to its high selectivity, sensitivity, and wide dynamic range. This technique allows for the accurate measurement of low concentrations of the analyte in complex biological samples.

Table 1: LC-MS/MS Method Parameters for this compound Quantification

| Parameter | Condition |

| Liquid Chromatography | |

| LC System | Agilent 1290 Infinity II LC System or equivalent[1] |

| Column | Atlantis HILIC Silica, 2.1 x 50 mm, 3 µm[2] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-1 min: 90% B; 1-5 min: 90-10% B; 5-6 min: 10% B; 6-6.1 min: 10-90% B; 6.1-8 min: 90% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent[1] |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3500 V |

| Gas Temperature | 300 °C |

| Gas Flow | 8 L/min |

| Nebulizer | 45 psi |

| Sheath Gas Temperature | 350 °C |

| Sheath Gas Flow | 11 L/min |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Analyte | Precursor Ion (m/z) |

| This compound | [To be determined empirically] |

| Internal Standard | [To be determined empirically] |

Table 2: Method Validation Summary for this compound Quantification

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Range | 1 - 1000 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (%RSD) | < 15% |

| Matrix Effect | Minimal |

| Stability | Stable for 24h at room temp, 7 days at 4°C, 30 days at -80°C |

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Protein Precipitation

This protocol describes the extraction of this compound from plasma samples.

Materials:

-

Plasma samples

-

Internal Standard (IS) solution (e.g., a structurally similar molecule not present in the sample)

-

Acetonitrile (ACN), ice-cold

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

-

Add 10 µL of the internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (90% Acetonitrile with 0.1% Formic Acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Preparation of Calibration Standards and Quality Control Samples

Materials:

-

This compound reference standard

-

Blank plasma

-

Solvent (e.g., Methanol or DMSO)

Procedure:

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in a suitable solvent to prepare a 1 mg/mL stock solution.

-

Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the solvent.

-

Calibration Standards: Spike known concentrations of the working solutions into blank plasma to prepare calibration standards covering the desired concentration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

References

Application Notes and Protocols for the Stability and Degradation Studies of Epelmycin E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelmycin E is an anthracycline antibiotic, a class of potent chemotherapeutic agents. Understanding the stability and degradation profile of this compound is critical for the development of safe, effective, and stable pharmaceutical formulations. These application notes provide a comprehensive overview of the potential degradation pathways of this compound based on its structural similarity to other anthracyclines, and detail the experimental protocols for conducting forced degradation studies and developing stability-indicating analytical methods.

Predicted Degradation Pathways of this compound

Based on the known degradation patterns of other anthracyclines like doxorubicin and daunorubicin, this compound is likely susceptible to degradation through several mechanisms, including hydrolysis, oxidation, and photodegradation.[1][2][3][4] The key structural features of this compound, including the glycosidic linkage and the tetracyclic quinone core, are the primary sites for these degradation reactions.

Hydrolytic Degradation

The glycosidic bond connecting the sugar moiety to the aglycone is susceptible to cleavage under both acidic and alkaline conditions.[4][5]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the primary degradation pathway is the cleavage of the glycosidic bond, leading to the formation of the aglycone and the free sugar moiety.

-

Base-Catalyzed Degradation: In alkaline solutions, anthracyclines can undergo a more complex degradation, which may involve both the cleavage of the glycosidic bond and modifications to the aglycone structure.[1][4]

Oxidative Degradation

The hydroquinone system within the anthracycline structure is prone to oxidation. This can be initiated by atmospheric oxygen, peroxides, or trace metal ions.[2][6] Oxidation can lead to the formation of various degradation products with altered biological activity.

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of anthracyclines. The chromophoric tetracyclic ring system readily absorbs light, which can trigger photochemical reactions leading to the formation of various photoproducts.

Caption: Predicted Degradation Pathways of this compound.

Experimental Protocols

The following protocols are designed to investigate the stability of this compound under forced degradation conditions. These studies are essential for identifying potential degradants and developing a stability-indicating analytical method.

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. This stock solution will be used for all subsequent degradation studies.

Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The conditions below are starting points and may need to be optimized.

2.1 Acidic Hydrolysis

-

To 1 mL of this compound stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

-

Incubate the solution at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M sodium hydroxide (NaOH).

-

Dilute the solution with the mobile phase to a final concentration suitable for analysis.

-

Analyze the sample using a validated stability-indicating HPLC method.

2.2 Alkaline Hydrolysis

-

To 1 mL of this compound stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

-

Keep the solution at room temperature for 1 hour. Due to the high instability of anthracyclines in alkaline conditions, a shorter time and lower temperature are recommended initially.[4]

-

Neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid (HCl).

-

Dilute the solution with the mobile phase to a final concentration suitable for analysis.

-

Analyze the sample using a validated stability-indicating HPLC method.

2.3 Oxidative Degradation

-

To 1 mL of this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute the solution with the mobile phase to a final concentration suitable for analysis.

-

Analyze the sample using a validated stability-indicating HPLC method.

2.4 Thermal Degradation (Solid State)

-

Place a known amount of solid this compound powder in a controlled temperature oven at 70°C for 48 hours.

-

After exposure, dissolve the powder in a suitable solvent to achieve a known concentration.

-

Dilute the solution with the mobile phase to a final concentration suitable for analysis.

-

Analyze the sample using a validated stability-indicating HPLC method.

2.5 Photodegradation

-

Expose a solution of this compound (in a photostable, transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

After exposure, dilute the samples with the mobile phase to a final concentration suitable for analysis.

-

Analyze both the exposed and control samples using a validated stability-indicating HPLC method.

Caption: Workflow for Forced Degradation Studies of this compound.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial to separate and quantify the intact drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV or mass spectrometry (MS) detection is recommended.[7][8][9][10]

3.1 Chromatographic Conditions (Starting Point)

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good resolution between this compound and all degradation products.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (e.g., 254 nm and 480 nm for anthracyclines). For structural elucidation of degradants, a photodiode array (PDA) detector and a mass spectrometer are highly recommended.

3.2 Method Validation The developed method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Data Presentation

The quantitative results from the stability studies should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Studies of this compound

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation of this compound | Number of Degradation Products | Retention Times of Major Degradants (min) |

| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60 | |||

| Alkaline Hydrolysis | 0.1 M NaOH | 1 hour | Room Temp. | |||

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp. | |||

| Thermal (Solid) | N/A | 48 hours | 70 | |||

| Photodegradation | 1.2 million lux hours | As required | Room Temp. |

Table 2: Stability of this compound in Solution at Different pH and Temperatures

| pH | Storage Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 7 days (µg/mL) | % Remaining |

| 4.0 | 4 | |||

| 4.0 | 25 | |||

| 7.4 | 4 | |||

| 7.4 | 25 | |||

| 9.0 | 4 | |||

| 9.0 | 25 |

Conclusion

These application notes provide a framework for conducting comprehensive stability and degradation studies of this compound. By understanding its degradation pathways and developing robust, stability-indicating analytical methods, researchers and drug development professionals can ensure the quality, safety, and efficacy of this compound formulations. The provided protocols and data presentation formats are intended to guide the experimental design and reporting of these critical studies.

References

- 1. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Degradation of Anthracycline Antitumor Compounds Catalysed by Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physicochemical stability of Doxorubicin Accord 2 mg/mL in punctured original vials and polypropylene syringes and after dilution with 0.9% sodium chloride or 5% glucose solution in polyethylene bottles - GaBIJ [gabi-journal.net]

- 6. Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Separation methods for anthraquinone related anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anthracycline antitumour agents. A review of physicochemical, analytical and stability properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stability of anthracycline antitumor agents in four infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Assaying Epelmycin E Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and executing assays to determine the biological activity of Epelmycin E, a novel anthracycline antibiotic. The protocols detailed below cover the assessment of its antimicrobial efficacy, cytotoxicity against mammalian cells, and its mechanism of action as a DNA synthesis inhibitor.

Introduction to this compound

This compound is an anthracycline antibiotic, a class of compounds known for their potent anticancer and antimicrobial properties. Produced by a mutant strain of Streptomyces violaceus, Epelmycins are structurally characterized as epsilon-rhodomycinone glycosides. Preliminary studies have indicated that Epelmycins exhibit cytotoxic effects against murine leukemic L1210 cells and possess broad antimicrobial activity. The primary mechanism of action for anthracyclines involves the inhibition of DNA synthesis through intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and transcription.

These protocols are designed to provide a robust framework for the preclinical evaluation of this compound's therapeutic potential.

Antimicrobial Activity Assays

The initial assessment of a novel antibiotic involves determining its potency against a panel of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure of this activity.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates (sterile, U-bottom)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Spectrophotometer

-

Incubator (37°C)

-

Multichannel pipette

Procedure:

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of this compound:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

-

Include a growth control well (bacteria and medium only) and a sterility control well (medium only).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Determining the MIC:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.

-

Data Presentation:

| Bacterial Strain | This compound MIC (µg/mL) |

| S. aureus ATCC 29213 | [Insert Value] |

| E. coli ATCC 25922 | [Insert Value] |

| [Additional Strain 1] | [Insert Value] |

| [Additional Strain 2] | [Insert Value] |

Experimental Workflow for MIC Determination

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assays

Given that this compound is an anthracycline, assessing its cytotoxicity against mammalian cells is crucial to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Assay for Cytotoxicity in L1210 Cells

This protocol is specifically tailored for the murine leukemic L1210 cell line, which has been previously used to evaluate Epelmycin activity.

Materials:

-

This compound stock solution

-

L1210 murine leukemia cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

96-well flat-bottom microtiter plates (sterile)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count L1210 cells.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete RPMI-1640 medium.

-

Incubate for 24 hours to allow for cell attachment and recovery.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions.

-

Include a vehicle control (medium with the same concentration of the solvent used for the drug stock) and a no-cell control (medium only).

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

-

MTT Addition and Incubation:

-

Add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Presentation:

| This compound Conc. (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Vehicle Control) | [Insert Value] | 100 |

| [Concentration 1] | [Insert Value] | [Calculate] |

| [Concentration 2] | [Insert Value] | [Calculate] |

| [Concentration 3] | [Insert Value] | [Calculate] |

| [Concentration 4] | [Insert Value] | [Calculate] |

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

MTT Assay Workflow

Workflow of the MTT assay for cytotoxicity assessment.

Mechanism of Action: DNA Synthesis Inhibition

As an anthracycline, this compound is expected to inhibit DNA synthesis. The Click-iT™ EdU assay is a modern, non-radioactive method to quantify DNA synthesis by incorporating a thymidine analog (EdU) into newly synthesized DNA.

Protocol: Click-iT™ EdU Assay for Bacterial DNA Synthesis Inhibition

This protocol outlines the use of the Click-iT™ EdU assay to measure the effect of this compound on bacterial DNA replication.

Materials:

-

Click-iT™ EdU Alexa Fluor™ Imaging Kit (or similar)

-

This compound

-

Bacterial strains

-

Growth medium (e.g., LB broth)

-

Fixative (e.g., 3.7% formaldehyde in PBS)

-

Permeabilization reagent (e.g., 0.5% Triton® X-100 in PBS)

-

Fluorescence microscope or microplate reader

Procedure:

-

Bacterial Culture and Treatment:

-

Grow a bacterial culture to early-log phase.

-

Treat the culture with various concentrations of this compound for a defined period (e.g., 1-2 hours). Include an untreated control.

-

-

EdU Labeling:

-

Add EdU to the bacterial cultures to a final concentration of 10 µM.

-

Incubate for a short period (e.g., 30 minutes) to allow for incorporation into newly synthesized DNA.

-

-

Fixation and Permeabilization:

-

Harvest the bacterial cells by centrifugation.

-

Wash the cells with PBS.

-

Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes.

-

-

Click-iT® Reaction:

-

Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.

-

Add the reaction cocktail to the permeabilized cells and incubate for 30 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash the cells to remove the reaction cocktail.

-

Resuspend the cells in PBS.

-

Analyze the fluorescence of the bacterial population using a fluorescence microscope or a microplate reader with appropriate filters for the Alexa Fluor™ dye.

-

Data Presentation:

| This compound Conc. (µg/mL) | Mean Fluorescence Intensity | % DNA Synthesis Inhibition |

| 0 (Untreated Control) | [Insert Value] | 0 |

| [Concentration 1] | [Insert Value] | [Calculate] |

| [Concentration 2] | [Insert Value] | [Calculate] |

| [Concentration 3] | [Insert Value] | [Calculate] |

| [Concentration 4] | [Insert Value] | [Calculate] |

% DNA Synthesis Inhibition = (1 - (MFI of treated cells / MFI of untreated control)) x 100

Signaling Pathway Analysis

Anthracyclines are known to induce apoptosis and activate stress-related signaling pathways in mammalian cells. Investigating these pathways can provide deeper insights into the cellular response to this compound.

Proposed Further Studies:

-

Western Blotting: To analyze the activation of key proteins in apoptosis and stress pathways, such as caspases, PARP, and members of the MAPK and PI3K/Akt pathways.

-

Flow Cytometry: To quantify apoptosis using Annexin V/Propidium Iodide staining.

Application Notes and Protocols for In Vivo Evaluation of Epelmycin E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelmycin E is an anthracycline antibiotic produced by a blocked mutant strain of Streptomyces violaceus, SU2-730.[1] Like other anthracyclines, it has demonstrated in vitro cytotoxic activity against murine leukemic L1210 cells.[1] This document provides a detailed framework for the preclinical in vivo evaluation of this compound, outlining experimental designs for assessing its potential as an anticancer and antimicrobial agent. The protocols described herein are based on established methodologies for testing novel therapeutic compounds in animal models.[2][3][4][5]

Preclinical In Vivo Experimental Design

A stepwise approach, moving from in vitro to in vivo experiments, is crucial for evaluating new therapeutic agents.[3][6] In vivo studies are essential to understand the efficacy, pharmacokinetics, and potential toxicity of a compound in a complex biological system.[5] The following experimental designs are proposed for the in vivo assessment of this compound.

Study 1: Anticancer Efficacy in a Murine Xenograft Model

This study aims to evaluate the antitumor activity of this compound in an immunodeficient mouse model bearing human tumor xenografts.[3][7]

Experimental Workflow:

References

- 1. Epelmycin A - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]

- 3. iv.iiarjournals.org [iv.iiarjournals.org]

- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 5. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New anticancer agents: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpbs.com [ijpbs.com]

Application Notes and Protocols for Peperomin E Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peperomin E, a natural secolignan, has demonstrated significant anti-cancer properties in preclinical studies. These application notes provide a comprehensive overview of the cellular effects of Peperomin E and detailed protocols for its use in cell culture experiments. The primary focus of these protocols is on the human prostate cancer cell line, PC-3, for which the effects of Peperomin E have been well-documented.

Mechanism of Action

Peperomin E exerts its anti-cancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2][3] In prostate cancer cells, Peperomin E treatment has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a critical step in the intrinsic pathway of apoptosis. Subsequently, this leads to the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[1] Furthermore, Peperomin E can induce cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation.[2][3]

Data Presentation

Table 1: Effects of Peperomin E on PC-3 Prostate Cancer Cells

| Parameter | Treatment Concentration (µg/mL) | Incubation Time (hours) | Observed Effect | Reference |

| Cell Proliferation | 1, 10, 20, 50, 100 | 24, 48, 72 | Dose-dependent inhibition of proliferation.[1] | [1] |

| Apoptosis (Annexin V Positive Cells) | 10 | 72 | ~5% | [1] |

| 30 | 72 | ~45% | [1] | |

| 50 | 72 | ~78% | [1] | |

| Cell Cycle Arrest | 10, 30, 50 | 72 | Significant increase in the G2/M phase population.[2] | [2] |

| Protein Expression | 10, 30, 50 | 72 | Upregulation of Bax and cleaved-caspase-3; downregulation of Bcl-2 and pro-caspase-3.[1] | [1] |

Experimental Protocols

Cell Culture

The human prostate cancer cell line, PC-3, can be obtained from the American Type Culture Collection (ATCC, CRL-1435).

-

Culture Medium: ATCC-formulated F-12K Medium supplemented with 10% fetal bovine serum (FBS).

-

Culture Conditions: Cells should be maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture: When cells reach 70-80% confluency, they can be subcultured by rinsing with PBS, detaching with a 0.05% trypsin-EDTA solution, and reseeding at a ratio of 1:2 to 1:6.[4]